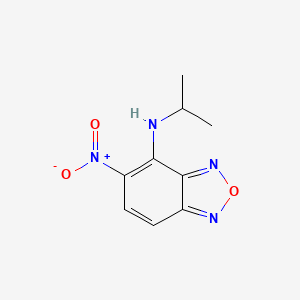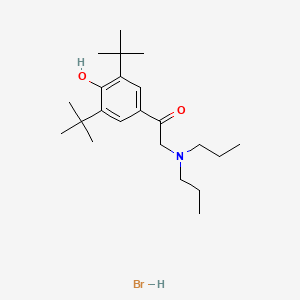
N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group, a methyl group, and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: The major products formed from substitution reactions depend on the nucleophile used. For example, using an alkoxide nucleophile would result in the formation of an ether.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of bacteria. This mechanism underlies the antimicrobial activity of sulfonamide compounds.
Comparación Con Compuestos Similares
N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide can be compared with other sulfonamide compounds, such as:
N-(4-ethoxyphenyl)acetamide: This compound has a similar structure but lacks the nitro and methyl groups.
N-(4-methoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide: This compound has a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide: This compound lacks the nitro group.
The presence of the nitro group in this compound makes it more reactive and potentially more biologically active compared to its analogs.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-14-8-5-12(6-9-14)16-23(20,21)15-10-13(17(18)19)7-4-11(15)2/h4-10,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHXOZAMVNTXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4051773.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4051775.png)
![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide](/img/structure/B4051782.png)
![5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B4051798.png)

![4-chloro-6-{[(4-methyl-2-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4051804.png)



![2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4051834.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4051843.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051862.png)
